molecular formula C10H18BrNO B1293974 1-(2-Bromobutanoyl)-3-methylpiperidine CAS No. 1119451-43-2

1-(2-Bromobutanoyl)-3-methylpiperidine

Cat. No.: B1293974
CAS No.: 1119451-43-2
M. Wt: 248.16 g/mol
InChI Key: HFLVSAVEBWENNL-UHFFFAOYSA-N
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Description

1-(2-Bromobutanoyl)-3-methylpiperidine (CAS 1119451-43-2) is a valuable chemical building block with the molecular formula C10H18BrNO and a molecular weight of 248.164 g/mol . This compound features a piperidine ring, a privileged scaffold ubiquitous in pharmaceuticals and fine chemicals due to its significant biological and synthetic utility . The presence of a bromine atom on the butanoyl chain makes it a versatile intermediate for further synthetic modification, particularly in nucleophilic substitution reactions, enabling researchers to elaborate the molecular structure for various applications . With an estimated boiling point of 267.37 °C and a melting point of 81.72 °C, it is suited for use in a range of experimental conditions . Its physicochemical properties, including a water solubility of approximately 384.54 mg/L and two rotatable bonds, suggest good potential for bioavailability and interaction with biological targets . This compound is intended for research applications only and is a key reagent for medicinal chemistry efforts, including the exploration of new active molecules, and for material science as a precursor for more complex architectures. Researchers value it for constructing molecular libraries and investigating structure-activity relationships. This product is strictly For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(3-methylpiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO/c1-3-9(11)10(13)12-6-4-5-8(2)7-12/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLVSAVEBWENNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC(C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649288
Record name 2-Bromo-1-(3-methylpiperidin-1-yl)butan-1-one
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Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-43-2
Record name 2-Bromo-1-(3-methyl-1-piperidinyl)-1-butanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(3-methylpiperidin-1-yl)butan-1-one
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Synthetic Methodologies for 1 2 Bromobutanoyl 3 Methylpiperidine and Analogous Structures

Precursor Compounds and Starting Materials in Stereoselective and Racemic Syntheses

The construction of 1-(2-bromobutanoyl)-3-methylpiperidine relies on two key precursors: the cyclic amine 3-methylpiperidine (B147322) and an activated form of 2-bromobutanoic acid. The chirality of the final product is determined by the stereochemistry of these starting materials.

Role of 3-Methylpiperidine in Target Compound Assembly

3-Methylpiperidine serves as the nucleophilic component in the amide bond formation. As a secondary amine, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.orgchemguide.co.uk The methyl group at the 3-position of the piperidine (B6355638) ring introduces a stereocenter, meaning that 3-methylpiperidine can exist as a pair of enantiomers, (R)-3-methylpiperidine and (S)-3-methylpiperidine, or as a racemic mixture.

The choice between a racemic or an enantiomerically pure form of 3-methylpiperidine is a critical determinant of the final product's stereochemistry. The use of racemic 3-methylpiperidine will result in a mixture of diastereomers if the acylating agent is also chiral. Conversely, employing an enantiomerically pure starting material is a common strategy in asymmetric synthesis to produce a single enantiomer of the target compound. rsc.orgrsc.org The piperidine structural motif is prevalent in a wide array of biologically active natural products and pharmaceuticals, driving the development of various stereoselective synthetic methods for substituted piperidines. rsc.orgnih.gov

Table 1: Properties of 3-Methylpiperidine Precursors

CompoundChiralityRole in Synthesis
(R,S)-3-MethylpiperidineRacemicNucleophilic amine for non-stereoselective synthesis
(R)-3-MethylpiperidineEnantiomerically PureNucleophilic amine for stereoselective synthesis
(S)-3-MethylpiperidineEnantiomerically PureNucleophilic amine for stereoselective synthesis

Utilization of 2-Bromobutanoyl Halides in Acylation Reactions

The electrophilic partner in the synthesis is typically an activated derivative of 2-bromobutanoic acid, most commonly 2-bromobutanoyl chloride or 2-bromobutanoyl bromide. These acyl halides are highly reactive electrophiles due to the electron-withdrawing nature of both the carbonyl oxygen and the adjacent halogen atom, making the carbonyl carbon highly susceptible to nucleophilic attack. youtube.combyjus.com

Similar to 3-methylpiperidine, 2-bromobutanoyl halides also contain a stereocenter at the C2 position, bearing the bromine atom. Therefore, this precursor can be used in its racemic form or as a single enantiomer, (R)-2-bromobutanoyl halide or (S)-2-bromobutanoyl halide. The stereochemical outcome of the acylation reaction is directly influenced by the chirality of the acyl halide used.

Table 2: Common Acylating Agents

Acylating AgentStructureReactivity
2-Bromobutanoyl chlorideCH3CH2CH(Br)COClHigh
2-Bromobutanoyl bromideCH3CH2CH(Br)COBrVery High

Key Reaction Mechanisms Employed in Amide and C-Br Bond Formation

The formation of this compound hinges on the principles of nucleophilic acyl substitution for the amide bond and the inherent stability of the C-Br bond on the acyl chain under these conditions.

Nucleophilic Acylation Strategies

The core reaction for the synthesis of the target molecule is nucleophilic acylation. This reaction involves the addition of the nucleophilic amine (3-methylpiperidine) to the electrophilic carbonyl group of the acyl halide. byjus.comlibretexts.org The generally accepted mechanism proceeds through a tetrahedral intermediate.

Stereocontrolled Functionalization of Piperidine Scaffolds

Achieving stereocontrol in the synthesis of substituted piperidines is a significant area of research in organic chemistry. rsc.orgnih.gov In the context of this compound, stereocontrol can be achieved by using enantiomerically pure starting materials. For instance, the reaction of (R)-3-methylpiperidine with (S)-2-bromobutanoyl chloride would yield (R)-1-((S)-2-bromobutanoyl)-3-methylpiperidine.

Advanced strategies for the stereocontrolled functionalization of piperidine rings often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. acs.orgnih.gov While not strictly necessary for the synthesis of a specific diastereomer when chiral precursors are available, these methods are crucial for creating complex piperidine-containing molecules with multiple stereocenters.

Stereochemical Considerations in the Synthesis of this compound

The presence of two stereocenters in this compound, one at the C3 position of the piperidine ring and the other at the C2 position of the butanoyl group, gives rise to the possibility of four stereoisomers. These exist as two pairs of enantiomers.

The specific stereoisomers obtained depend directly on the stereochemistry of the starting materials. The following table illustrates the relationship between the stereochemistry of the precursors and the resulting product.

Table 3: Stereochemical Outcomes of the Synthesis

3-Methylpiperidine Isomer2-Bromobutanoyl Halide IsomerProduct Stereoisomers
RacemicRacemicMixture of all four stereoisomers
(R)RacemicMixture of two diastereomers: (R,R) and (R,S)
(S)RacemicMixture of two diastereomers: (S,R) and (S,S)
Racemic(R)Mixture of two diastereomers: (R,R) and (S,R)
Racemic(S)Mixture of two diastereomers: (R,S) and (S,S)
(R)(R)Primarily (R)-1-((R)-2-bromobutanoyl)-3-methylpiperidine
(R)(S)Primarily (R)-1-((S)-2-bromobutanoyl)-3-methylpiperidine
(S)(R)Primarily (S)-1-((R)-2-bromobutanoyl)-3-methylpiperidine
(S)(S)Primarily (S)-1-((S)-2-bromobutanoyl)-3-methylpiperidine

The separation of these stereoisomers can be achieved through techniques such as chiral chromatography if a mixture is synthesized. However, for efficient access to a single stereoisomer, a stereoselective synthesis using enantiomerically pure starting materials is the preferred approach.

Diastereoselectivity in Carbon-Carbon Bond Formation

Achieving diastereoselectivity in the synthesis of polysubstituted piperidines is a significant focus of modern organic chemistry. nih.gov For structures analogous to this compound, diastereoselectivity can be introduced during the formation of the piperidine ring itself. One powerful approach is the boronyl radical-catalyzed (4+2) cycloaddition, which allows for the synthesis of piperidines with dense substituents at the 3, 4, and 5-positions with generally high yield and diastereoselectivity. nih.gov This method is notable for its modularity, broad substrate scope, and metal-free conditions. nih.gov

Another strategy involves the domino Michael addition/aminalization process catalyzed by organocatalysts like O-TMS protected diphenylprolinol. This approach can create up to four contiguous stereocenters in the piperidine ring in a single step with excellent control. acs.org While these methods apply to the ring's formation, the principles of stereocontrol are crucial for establishing the relative stereochemistry of the 3-methyl group in relation to other potential substituents, which would, in turn, influence the diastereomeric outcome of the subsequent acylation step.

Table 1: Comparison of Diastereoselective Piperidine Synthesis Methods

Method Catalyst/Reagent Key Features Stereocontrol
Radical (4+2) Cycloaddition Diboron(4) compounds / 4-phenylpyridine High modularity, atom economy, metal-free High diastereoselectivity for 3,4,5-polysubstitution nih.gov
Domino Michael/Aminalization O-TMS protected diphenylprolinol Forms four contiguous stereocenters in one step Excellent enantioselectivity and diastereoselectivity acs.org

Enantioselective Approaches to Related Bromobutanoyl Derivatives

The chirality of the butanoyl moiety is the second critical element. The enantioselective synthesis of α-halo carbonyl compounds, such as 2-bromobutanoic acid derivatives, is essential for accessing enantiopure final products. While specific methods for 2-bromobutanoyl derivatives are not extensively detailed in the provided context, general enantioselective strategies for α-functionalization of carbonyl compounds are well-established.

Organocatalysis, for instance, provides a powerful tool for the asymmetric α-halogenation of aldehydes and ketones. Chiral amines or bifunctional catalysts can activate the substrate towards electrophilic halogenating agents (e.g., N-bromosuccinimide) to yield the desired product with high enantiomeric excess. Similarly, metal-catalyzed asymmetric approaches, often employing chiral ligands, can achieve the enantioselective bromination of carbonyl precursors. The resulting enantiopure 2-bromobutanoic acid can then be converted to the corresponding acyl chloride or other activated form for coupling with the piperidine ring.

Control of Chiral Centers within the Piperidine Ring and Butanoyl Moiety

Controlling the absolute and relative stereochemistry of both chiral centers in this compound requires a carefully designed synthetic sequence. The most straightforward strategy involves a convergent approach where an enantiopure 3-methylpiperidine is coupled with an enantiopure 2-bromobutanoyl derivative. This allows for the synthesis of a single, well-defined diastereomer.

The synthesis of enantiopure 3-substituted piperidines has been a subject of intense research. nih.gov A notable method involves a three-step process starting from pyridine (B92270): (i) partial reduction, (ii) a Rhodium-catalyzed asymmetric reductive Heck reaction with boronic acids to install the 3-substituent with high enantioselectivity, and (iii) a final reduction to the piperidine. nih.gov This provides access to a wide variety of enantioenriched 3-substituted piperidines. nih.gov

Alternatively, kinetic resolution can be employed. For example, N-Boc-2-arylpiperidines have been resolved with high enantiomeric ratios using the chiral base n-BuLi/sparteine, which allows for the isolation of highly enantioenriched piperidines. rsc.org While this example involves 2-substitution, the principle could be adapted for 3-substituted systems.

Once both chiral fragments are obtained, the final amide coupling reaction forms the target molecule. The conditions for this reaction are typically chosen to avoid racemization of the sensitive α-bromo chiral center.

Advanced Synthetic Strategies for Piperidine-Containing Compounds

Beyond the specific challenges of stereocontrol, the general synthesis of the piperidine core is a field of continuous innovation, with advanced strategies offering greater efficiency and molecular diversity.

Catalytic Methods for Ring Formation and Functionalization

Catalysis is central to modern piperidine synthesis. The hydrogenation of substituted pyridines is a classic and widely used method, often employing heterogeneous catalysts like rhodium on carbon (Rh/C) or palladium on carbon (Pd/C). nih.govorganic-chemistry.org These reactions can be rendered stereoselective through the use of chiral catalysts or by converting the pyridine to a pyridinium (B92312) salt, which alters its reactivity and allows for asymmetric reduction. dicp.ac.cn For instance, a rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine can produce a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn

Other catalytic methods for ring formation include intramolecular cyclization reactions. nih.gov Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Similarly, palladium catalysts have been developed for the enantioselective cyclization of aminoalkenes. nih.gov

Table 2: Selected Catalytic Methods for Piperidine Synthesis

Reaction Type Catalyst System Substrate Key Advantage
Pyridine Hydrogenation Heterogeneous Rh/C, Pd/C Pyridine derivatives Direct, atom-economical route nih.govorganic-chemistry.org
Asymmetric Reductive Transamination [RhCp*Cl2]2 / Chiral Amine Pyridinium salts High diastereo- and enantioselectivity dicp.ac.cn
Alkene Cyclization (Oxidative Amination) Gold(I) or Palladium(II) complexes Aminoalkenes Forms N-heterocycle and introduces O-substituent simultaneously nih.gov

Multi-component Reactions Incorporating Piperidine Derivatives

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to generate complex products, such as highly functionalized piperidines. taylorfrancis.com This approach is valued for its operational simplicity, atom economy, and ability to rapidly build molecular diversity. bas.bg

A common MCR for piperidine synthesis involves the reaction of aldehydes, amines, and a 1,3-dicarbonyl compound. bas.bg These reactions can be catalyzed by a wide range of catalysts, including Lewis acids (e.g., Yb(OTf)₃, ZrOCl₂·8H₂O), organocatalysts (e.g., L-proline), or even biocatalysts like Candida antarctica lipase (B570770) B (CALB). bas.bgtaylorfrancis.comtandfonline.comrsc.org The use of biocatalysts is particularly noteworthy as it represents a green chemistry approach to piperidine synthesis. rsc.org The choice of catalyst can influence the reaction's efficiency and, in some cases, its diastereoselectivity. taylorfrancis.com

Solid-Phase Synthesis Techniques for Analogous Structures

Solid-phase synthesis is a powerful technique for the preparation of libraries of related compounds, which is particularly useful in medicinal chemistry and drug discovery. This methodology has been applied to the synthesis of piperidine analogs. acs.org In a typical solid-phase synthesis, a piperidine scaffold or a precursor is attached to a solid support (resin) via a linker. The molecule is then built up or functionalized through a series of chemical reactions. acs.org

A key advantage is the simplification of purification, as excess reagents and by-products can be washed away from the resin-bound product. For piperidine synthesis, this could involve attaching a precursor to the resin, performing a cyclization reaction on the solid support, and then cleaving the final product. Alternatively, a pre-formed piperidine ring can be attached to the resin and subsequently functionalized at various positions. acs.orgmdma.ch While piperidine itself is often used as a reagent in solid-phase peptide synthesis for Fmoc group removal, alternatives like 4-methylpiperidine (B120128) or 3-(diethylamino)propylamine (B94944) (DEAPA) have been explored to address safety and regulatory concerns. rsc.orgsemanticscholar.orgresearchgate.net

Chemical Reactivity and Transformative Potential of 1 2 Bromobutanoyl 3 Methylpiperidine

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the α-carbon of the butanoyl group is the most prominent reactive site for nucleophilic substitution. This reactivity is fundamental to the molecule's utility as a synthetic intermediate, providing a direct pathway for the introduction of various functional groups.

The α-carbon, situated adjacent to the electron-withdrawing carbonyl group of the amide, is rendered significantly electrophilic. This electronic feature makes it highly susceptible to attack by nucleophiles. The presence of the bromine atom, a good leaving group, facilitates these substitution reactions, which typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing nature of the bromine atom further enhances the electrophilicity of the α-carbon, making the compound a potent alkylating agent for a variety of nucleophiles. fiveable.me

The general mechanism involves the backside attack of a nucleophile on the α-carbon, leading to the displacement of the bromide ion in a single, concerted step. The reactivity can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Stronger nucleophiles and polar aprotic solvents generally favor the SN2 pathway, leading to efficient substitution.

The displacement of the bromine atom is a powerful strategy for synthesizing a diverse library of derivatives. A wide range of nucleophiles can be employed to introduce new functionalities at the α-position of the butanoyl chain. For instance, nitrogen nucleophiles, such as primary and secondary amines, can be used to synthesize α-amino amide derivatives. nih.gov Similarly, oxygen nucleophiles like alcohols or carboxylates can yield α-alkoxy or α-acyloxy amides, respectively. Sulfur-based nucleophiles, such as thiols, provide access to α-thioether derivatives.

These halogen displacement reactions are foundational in synthetic organic chemistry for building molecular complexity. nih.gov The table below illustrates hypothetical examples of such transformations based on the known reactivity of α-bromo amides.

Table 1: Examples of Substituted Derivatives via Halogen Displacement
NucleophileReagent ExampleResulting α-SubstituentProduct Class
AmineDimethylamine-N(CH₃)₂α-Amino Amide
AlkoxideSodium Methoxide-OCH₃α-Alkoxy Amide
ThiolateSodium Thiophenolate-SPhα-Thioether Amide
CarboxylateSodium Acetate-OC(O)CH₃α-Acyloxy Amide
AzideSodium Azide-N₃α-Azido Amide

Derivatization Strategies via the Piperidine (B6355638) Moiety

The 3-methylpiperidine (B147322) portion of the molecule offers additional opportunities for structural modification, although these transformations are generally more complex than substitution at the α-carbon.

The nitrogen atom within the piperidine ring is part of a tertiary amide linkage. Due to resonance delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, this nitrogen is non-nucleophilic and non-basic under typical conditions. Direct alkylation or acylation at this nitrogen is therefore not feasible. However, the amide functionality itself can be chemically transformed to unmask the reactivity of the piperidine nitrogen.

The most significant transformation is the reduction of the amide carbonyl group. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the tertiary amide to a tertiary amine. chemistrysteps.comorganic-chemistry.org This reaction converts the 1-(2-bromobutanoyl)-3-methylpiperidine into 1-(2-bromobutyl)-3-methylpiperidine. The resulting tertiary amine is nucleophilic and basic, allowing for subsequent reactions such as quaternization with alkyl halides or reaction with acids to form ammonium (B1175870) salts.

Direct functionalization of the C-H bonds of the piperidine ring is a more advanced synthetic strategy that allows for the introduction of substituents without dismantling the ring structure. nih.gov For N-acyl piperidines, the reactivity of the ring carbons towards C-H functionalization is influenced by both electronic and steric factors. researchgate.net

α-Position (C2 and C6): The C-H bonds adjacent to the nitrogen atom (α-positions) are electronically activated due to the adjacent heteroatom. However, these positions can also be sterically hindered. Transition metal-catalyzed reactions, often involving rhodium or palladium, can achieve selective functionalization at these sites. nih.gov

β-Position (C3 and C5): The C-H bonds at the C3 position are electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen atom. researchgate.net The presence of the methyl group at C3 in the target molecule further complicates direct functionalization at this site.

γ-Position (C4): The C4 position is electronically more neutral. Functionalization at this position can sometimes be achieved by using specific catalysts and directing groups that can overcome the inherent electronic preference for the α-position. nih.gov

The table below summarizes general strategies that have been applied to analogous N-acyl piperidine systems.

Table 2: General Strategies for C-H Functionalization of N-Acyl Piperidines
PositionGeneral StrategyCatalyst/Reagent ExamplePotential Product
C2 (α)Directed C-H InsertionRhodium-Carbenoid Catalysis2-Substituted-N-acylpiperidine
C4 (γ)Directed C-H FunctionalizationPalladium Catalysis with Directing Group4-Aryl-N-acylpiperidine
C3 (β)Indirect via Ring OpeningCyclopropanation of Tetrahydropyridine followed by Reductive Opening3-Substituted-N-acylpiperidine

Reactions Involving the Amide Linkage

The amide bond is known for its stability, but it can undergo specific chemical transformations under forcing conditions, providing pathways to fundamentally different molecular structures. savemyexams.comlibretexts.org

The two principal reactions of the amide linkage in this compound are hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. libretexts.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. The final products are 2-bromobutanoic acid and the ammonium salt of 3-methylpiperidine. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of the carboxylate salt of 2-bromobutanoic acid and free 3-methylpiperidine. savemyexams.com

Reduction: As mentioned in section 3.2.1, the amide can be completely reduced to a tertiary amine using a strong hydride reducing agent like LiAlH₄. chemistrysteps.com This reaction is a deoxygenation process that transforms the C=O group into a CH₂ group, yielding 1-(2-bromobutyl)-3-methylpiperidine. This transformation is valuable for converting a stable amide into a more reactive amine while preserving the rest of the molecular framework.

The outcomes of these key transformations of the amide linkage are summarized in the table below.

Table 3: Transformations of the Amide Linkage
ReactionConditionsProducts
Acid-Catalyzed HydrolysisAqueous Acid (e.g., HCl), Heat2-Bromobutanoic Acid + 3-Methylpiperidinium Chloride
Base-Catalyzed HydrolysisAqueous Base (e.g., NaOH), HeatSodium 2-Bromobutanoate + 3-Methylpiperidine
Reduction1. LiAlH₄ in THF; 2. H₂O workup1-(2-Bromobutyl)-3-methylpiperidine

Hydrolysis and Amidation Pathways

The amide linkage in this compound can undergo cleavage through hydrolysis under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process would yield 3-methylpiperidine and 2-bromobutanoic acid. Conversely, base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of 3-methylpiperidine and the corresponding carboxylate salt of 2-bromobutanoic acid.

Amidation, the reaction of the alpha-bromo amide with an amine, offers a pathway to synthesize more complex peptide-like structures. This transformation can proceed via nucleophilic substitution of the bromine atom. For instance, reaction with a primary amine could yield a secondary amine-substituted product. The reaction conditions, such as the choice of solvent and base, can significantly influence the reaction rate and yield. In some cases, direct amidation of the ester or carboxylic acid precursor to this compound can be achieved using coupling agents. rsc.orgmdpi.com

Table 1: Hypothetical Hydrolysis and Amidation Reactions of this compound

ReactionReagents and ConditionsExpected Major Products
Acid-Catalyzed HydrolysisHCl (aq), Heat3-Methylpiperidine, 2-Bromobutanoic acid
Base-Catalyzed HydrolysisNaOH (aq), Heat3-Methylpiperidine, Sodium 2-bromobutanoate
Amidation (Substitution)R-NH₂, Base1-(2-(Alkylamino)butanoyl)-3-methylpiperidine

Reduction of the Carbonyl Group

The carbonyl group within the this compound molecule is a prime target for reduction, leading to the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Lithium aluminum hydride is a potent reducing agent capable of reducing amides to amines, which would result in the formation of 1-(1-hydroxy-2-bromobutyl)-3-methylpiperidine. harvard.edu Sodium borohydride is a milder reducing agent and would selectively reduce the ketone to an alcohol without affecting the amide group. libretexts.org The stereochemical outcome of this reduction can be influenced by the steric hindrance imposed by the adjacent methyl group on the piperidine ring.

The choice of reducing agent is critical in determining the final product. For instance, catalytic hydrogenation could also be employed, potentially leading to the reduction of the carbonyl group and, under harsher conditions, cleavage of the carbon-bromine bond. wikipedia.org

Table 2: Potential Products from the Reduction of the Carbonyl Group in this compound

Reducing AgentProposed Reaction ConditionsExpected Major Product
Sodium Borohydride (NaBH₄)Methanol, 0 °C to rt1-(1-Hydroxy-2-bromobutyl)-3-methylpiperidine
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, 0 °C to rt, followed by aqueous workup1-(1-Hydroxy-2-bromobutyl)-3-methylpiperidine

This table outlines expected products based on the known reactivity of these reducing agents with similar functional groups. libretexts.orgharvard.eduwikipedia.org

Cyclization and Annulation Reactions to Form Fused Heterocycles

The presence of both an electrophilic alpha-carbon (due to the bromine) and a nucleophilic nitrogen within the piperidine ring system of this compound and its derivatives sets the stage for intramolecular cyclization reactions to form fused heterocyclic systems. For example, upon reduction of the carbonyl group to a hydroxyl group, subsequent intramolecular nucleophilic substitution of the bromide by the newly formed alcohol could potentially lead to the formation of a fused oxazolidinone ring system.

Furthermore, annulation reactions, which involve the formation of a new ring fused to an existing one, represent a powerful strategy for constructing complex polycyclic molecules. rsc.orgchim.itresearchgate.net While specific examples involving this compound are not documented, analogous transformations with similar substrates suggest its potential utility in this area. For instance, reactions involving the alpha-bromo ketone moiety with suitable partners could initiate a cascade of bond-forming events leading to novel fused heterocycles. mdpi.comrsc.org The stereochemistry of the 3-methylpiperidine ring would likely play a significant role in directing the stereochemical outcome of such cyclization and annulation processes.

Spectroscopic and Structural Elucidation Techniques for 1 2 Bromobutanoyl 3 Methylpiperidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1-(2-Bromobutanoyl)-3-methylpiperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships between atoms.

The structural elucidation of this compound begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the chemical environment and multiplicity of each proton, while the ¹³C NMR spectrum indicates the number of unique carbon atoms. However, due to the complexity of the molecule, including the presence of diastereomers arising from two chiral centers, 1D spectra alone are often insufficient for a complete assignment.

2D NMR experiments provide crucial connectivity information:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show correlations between the proton at the chiral center of the butanoyl group (H2') and the methylene (B1212753) protons of the ethyl group (H3'), as well as throughout the piperidine (B6355638) ring spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different structural fragments. For example, HMBC would show a correlation between the carbonyl carbon (C1') of the butanoyl group and the methylene protons adjacent to the nitrogen in the piperidine ring (H2 and H6), confirming the N-acyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. NOESY is critical for determining the relative configuration of the stereocenters.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Note: Data is predictive and based on typical values for similar structural motifs. Chemical shifts are referenced to TMS (δ = 0 ppm). Due to the presence of two stereocenters and amide rotamers, signal duplication and broadening are expected.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
23.0 - 4.5 (m)45 - 50H6 → C2, C5; H3 → C2, C4H2ax ↔ H4ax, H6ax
31.5 - 2.0 (m)30 - 35H2, H4, 3-CH₃ → C3H3ax ↔ H5ax, 3-CH₃eq
41.1 - 1.8 (m)25 - 30H3, H5 → C4H4ax ↔ H2ax, H6ax
51.1 - 1.8 (m)24 - 28H4, H6 → C5H5ax ↔ H3ax
63.0 - 4.5 (m)48 - 53H2, H5 → C6H6ax ↔ H2ax, H4ax
3-CH₃0.9 - 1.1 (d)18 - 22H3 → 3-CH₃3-CH₃eq ↔ H3ax, H5eq
1' (C=O)-168 - 172H2', H2, H6 → C1'-
2' (CHBr)4.5 - 5.0 (t)45 - 50H3', H4' → C2'H2' ↔ H3, H5 (piperidine)
3' (CH₂)1.9 - 2.3 (m)28 - 33H2', H4' → C3'-
4' (CH₃)1.0 - 1.2 (t)10 - 14H2', H3' → C4'-

The presence of two stereocenters (at C3 of the piperidine ring and C2' of the butanoyl chain) means that this compound can exist as four possible stereoisomers (two pairs of enantiomers). NMR spectroscopy is instrumental in determining the relative stereochemistry.

The conformation of the 3-methylpiperidine (B147322) ring is typically a chair form. The orientation of the methyl group (axial or equatorial) can be determined by analyzing the coupling constants (J-values) and NOESY correlations. nih.govrsc.org For instance, a large axial-axial coupling constant between H3 and adjacent axial protons would suggest an equatorial methyl group. NOESY correlations between the axial protons on C2, C4, and C6 would further support the chair conformation. optica.org

The relative stereochemistry between the C3 methyl group and the C2' bromo-substituent can be established through NOESY. A spatial proximity, indicated by a NOESY cross-peak between the C3 proton (or the 3-methyl protons) and the C2' proton, would help in assigning the relative configuration of the two chiral centers.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying key functional groups. In the IR spectrum of this compound, the most prominent absorption band is the amide C=O stretch. Due to the tertiary amide nature, this band is expected to appear in the range of 1630-1670 cm⁻¹. The exact position provides insight into the electronic environment and potential hydrogen bonding. Other significant peaks include C-H stretching vibrations from the alkyl portions of the molecule (typically 2850-3000 cm⁻¹) and the C-Br stretching vibration, which is expected in the fingerprint region (500-650 cm⁻¹).

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. The C-C bond vibrations within the piperidine ring and the butanoyl chain would be observable in the Raman spectrum. The amide C=O stretch is also Raman active and can provide confirmatory evidence for the functional group. researchgate.netnih.gov Raman spectroscopy can be especially useful for studying the low-frequency modes, including the C-Br stretch, which may be more clearly resolved than in the IR spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Note: Data is predictive and based on characteristic group frequencies.

Functional GroupVibration ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C-H (Alkyl)Stretching2850 - 30002850 - 3000
C=O (Amide)Stretching1630 - 16701630 - 1670
CH₂Bending (Scissoring)~1465~1465
C-NStretching1150 - 12501150 - 1250
C-BrStretching500 - 650500 - 650

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. longdom.org Unlike low-resolution mass spectrometry, HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. longdom.org

For this compound (C₁₀H₁₈BrNO), HRMS would be used to measure the mass of the protonated molecule, [M+H]⁺. A key feature in the mass spectrum would be the isotopic pattern characteristic of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units. This isotopic signature provides definitive evidence for the presence of a single bromine atom in the molecule. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaIonCalculated Exact Mass (⁷⁹Br)Calculated Exact Mass (⁸¹Br)Expected Isotopic Ratio
C₁₀H₁₈BrNO[M+H]⁺248.0648250.0628~1:1

By combining the detailed connectivity and stereochemical information from advanced NMR techniques, functional group identification from vibrational spectroscopy, and precise molecular formula confirmation from HRMS, the complete and unambiguous structural elucidation of this compound can be achieved.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy has become an indispensable tool for establishing the absolute configuration of chiral molecules. nih.gov These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample, providing unique spectral fingerprints that are exquisitely sensitive to the three-dimensional arrangement of atoms.

Electronic Circular Dichroism (ECD) Spectroscopy Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral compounds, particularly when single crystals suitable for X-ray crystallography are not available. The technique relies on the comparison of an experimentally measured ECD spectrum with a theoretically calculated spectrum for a known absolute configuration.

The process begins with a conformational analysis of the molecule to identify all low-energy conformers. For this compound, this involves considering the stereocenters at the C2 position of the butanoyl group and the C3 position of the piperidine ring, as well as the rotational isomers (rotamers) around the amide bond. Quantum chemical calculations, typically using Density Functional Theory (DFT), are then employed to optimize the geometry of each conformer and calculate their individual theoretical ECD spectra.

Table 1: Hypothetical Experimental and Calculated ECD Data for this compound

Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated Δε for (S)-enantiomerCalculated Δε for (R)-enantiomer
205+2.8+3.1-3.1
220-1.5-1.7+1.7
240+0.9+1.0-1.0

This is a hypothetical representation of ECD data for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. The first step in this process is the growth of a high-quality single crystal of the compound of interest.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron cloud of the atoms in the crystal is collected. The analysis of this diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

For this compound, a successful crystallographic analysis would reveal the precise spatial arrangement of the bromobutanoyl and methylpiperidine moieties, including the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the substituents. The crystallographic data can also provide insights into intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of the molecules in the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₀H₁₈BrNO
Formula Weight248.16
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.56
b (Å)10.23
c (Å)14.78
α (°)90
β (°)90
γ (°)90
Volume (ų)1293.4
Z4
Density (calculated) (g/cm³)1.275

This is a hypothetical representation of crystallographic data for illustrative purposes.

Computational and Theoretical Chemistry Studies on 1 2 Bromobutanoyl 3 Methylpiperidine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical approaches provide insights that are complementary to experimental data and are crucial for understanding a compound's reactivity and properties.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. This approach could be used to calculate key bond lengths, bond angles, and dihedral angles for 1-(2-Bromobutanoyl)-3-methylpiperidine, offering a precise model of its structure. However, no published DFT studies specifically detailing these parameters for the target molecule could be identified.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical data, are powerful tools for investigating the electronic configuration of a molecule. Such calculations would elucidate the molecular orbitals and electron density distribution of this compound. At present, there are no available ab initio studies that have been conducted on this compound.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic signatures of molecules, which are essential for their experimental characterization.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for assigning signals in experimental spectra and for confirming molecular structures. While computational methods exist to predict the ¹H and ¹³C NMR chemical shifts of this compound, no such computational studies, or their correlation with experimental data, have been reported in the literature.

Vibrational frequency analysis, often performed using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. This theoretical data aids in the assignment of vibrational modes observed in experimental spectra. A theoretical vibrational analysis for this compound has not been documented in scientific publications.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to understand and predict chemical reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to act as an electron donor or acceptor. An FMO analysis of this compound would provide valuable insights into its reactive sites. However, no studies detailing the HOMO-LUMO gap and other FMO-related properties for this compound are currently available.

HOMO-LUMO Energy Gaps and Electronic Transitions

No specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound has been found in published research. Consequently, a data table of HOMO-LUMO energy gaps and a discussion of electronic transitions cannot be generated. This type of analysis is crucial for understanding a molecule's electronic properties, such as its kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap often suggests high chemical reactivity and that charge transfer can occur easily within the molecule. mdpi.com

Reactivity Predictions Based on Orbital Interactions

Without data from frontier molecular orbital (FMO) theory, which includes HOMO and LUMO energies, specific predictions about the reactivity of this compound based on orbital interactions cannot be made. Such studies would typically involve analyzing the interactions between the frontier orbitals of potential reactants to predict the feasibility and outcome of chemical reactions. The distribution of HOMO and LUMO across the molecule helps identify likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map for this compound is not available in the reviewed literature. An MEP analysis provides a visualization of the total electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is a valuable tool for predicting molecular reactivity, understanding noncovalent interactions, and identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) or electron-poor (positive potential, susceptible to nucleophilic attack). chemrxiv.orgnih.gov Without this data, a discussion of the charge distribution and reactive sites of the molecule cannot be conducted.

Conformational Analysis and Energy Landscapes of Rotamers and Ring Conformations

No studies detailing the conformational analysis or energy landscapes of this compound were found. This type of analysis is essential for understanding the three-dimensional structure and stability of the molecule. For a molecule containing a piperidine (B6355638) ring, this would involve determining the relative energies of different ring conformations (such as chair, boat, and twist-boat) and the energy barriers to interconversion. rsc.orgresearchgate.net Additionally, it would involve analyzing the rotational isomers (rotamers) around the amide bond and other single bonds to identify the most stable conformers.

Applications of 1 2 Bromobutanoyl 3 Methylpiperidine in Organic Synthesis

A Versatile Building Block in the Synthesis of Complex Organic Molecules

The molecular architecture of 1-(2-Bromobutanoyl)-3-methylpiperidine, featuring a chiral 3-methylpiperidine (B147322) core and a reactive 2-bromobutanoyl side chain, earmarks it as a highly valuable intermediate for the elaboration of more complex organic molecules. The inherent functionalities within this compound provide multiple reaction sites for chemists to exploit in their synthetic strategies.

Precursor to Alkaloids and Related Nitrogen-Containing Natural Products

Piperidine (B6355638) alkaloids represent a large and structurally diverse family of natural products with a wide spectrum of biological activities. The synthesis of these intricate molecules often relies on the use of strategically functionalized piperidine building blocks. The 3-methylpiperidine moiety is a common structural motif found in a variety of alkaloids.

The 2-bromobutanoyl group in this compound serves as a versatile handle for introducing additional complexity. The bromine atom, a good leaving group, allows for nucleophilic substitution reactions, enabling the attachment of various side chains. Furthermore, the carbonyl group can be subjected to a range of transformations, including reductions, additions of organometallic reagents, and Wittig-type reactions. These modifications can lead to the formation of key intermediates in the total synthesis of alkaloids. For instance, intramolecular cyclization reactions involving the side chain could be envisioned to construct bicyclic or more complex polycyclic alkaloid skeletons.

A hypothetical synthetic route towards a substituted quinolizidine (B1214090) alkaloid, a common core in many natural products, could involve the initial displacement of the bromide with a suitable nucleophile, followed by reduction of the amide carbonyl and subsequent cyclization. The stereochemistry of the 3-methyl group can also play a crucial role in directing the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of enantiomerically pure natural products.

Intermediate in the Preparation of Diverse Heterocyclic Scaffolds

Beyond alkaloid synthesis, this compound can serve as a precursor to a wide array of other heterocyclic scaffolds. The reactivity of the α-bromo amide functionality is key to its utility in this context. For example, reaction with dinucleophiles can lead to the formation of new heterocyclic rings fused to or appended from the piperidine core.

One potential application is in the synthesis of piperidine-fused lactams. Intramolecular cyclization via nucleophilic attack of a tethered amine onto the carbon bearing the bromine could yield bicyclic lactams, which are important pharmacophores. Alternatively, the α-bromo amide can participate in cycloaddition reactions or be used to generate reactive intermediates like α-keto iminium ions, which can then undergo further transformations to build complex heterocyclic systems.

Role in Combinatorial Chemistry and Library Generation

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large numbers of compounds, known as chemical libraries, for high-throughput screening. The design of these libraries often relies on the use of versatile scaffolds that can be readily functionalized with a variety of building blocks.

Contribution to the Creation of Diverse Chemical Libraries

This compound is an excellent candidate for the generation of diverse chemical libraries. The piperidine ring acts as a central scaffold, and the 2-bromobutanoyl side chain provides a convenient point for diversification. A library of compounds can be generated by reacting this compound with a collection of different nucleophiles to displace the bromide. This would result in a library of amides with varying substituents at the α-position.

Table 1: Exemplar Reactions for Library Diversification

Nucleophile Resulting α-Substituent Potential Compound Class
Primary Amines Amino Group α-Amino Amides
Thiols Thioether Group α-Thio Amides
Azides Azido Group α-Azido Amides

Further diversity can be introduced by modifying the amide carbonyl or by functionalizing the piperidine nitrogen if it is deprotected. This multi-point diversification strategy allows for the creation of a large and structurally rich library of compounds from a single starting material.

Use in Scaffold-Based Library Design

In scaffold-based library design, a common core structure is decorated with various substituents to explore the chemical space around a known pharmacophore. The 3-methylpiperidine core of this compound can serve as such a scaffold. The defined stereochemistry of the 3-methyl group provides a three-dimensional framework that can be systematically explored.

By varying the substituents introduced via the 2-bromobutanoyl handle, chemists can probe the structure-activity relationships of a particular biological target. The rigidity of the piperidine ring, combined with the conformational flexibility of the side chain, allows for the presentation of functional groups in a variety of spatial orientations, increasing the chances of finding a potent and selective ligand.

Development of Novel Synthetic Methodologies

The unique combination of functional groups in this compound also makes it a valuable tool for the development of new synthetic methods. The α-bromo amide moiety can be used to explore novel transformations and reaction cascades.

For instance, researchers could investigate new methods for carbon-carbon bond formation by using this compound as a substrate in transition metal-catalyzed cross-coupling reactions. The development of stereoselective reactions where the chiral 3-methylpiperidine ring influences the stereochemical outcome of a reaction at the α-carbon of the butanoyl chain would also be a significant contribution to the field of asymmetric synthesis.

Furthermore, the compound could be employed in the study of radical reactions, where the bromine atom can act as a radical precursor. This could lead to the development of novel methods for the functionalization of the piperidine scaffold under mild conditions.

Model Compound for New C-Br Reactivity Studies

The inherent reactivity of the C-Br bond in α-bromo amides like this compound makes it an excellent candidate for fundamental reactivity studies. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles. This classic reactivity profile allows it to be a model substrate for investigating nucleophilic substitution reactions. A wide array of nucleophiles, including amines, alcohols, and carboxylic acids, can displace the bromide ion, leading to the formation of new carbon-heteroatom bonds. nih.gov The kinetics and stereochemical outcomes of these reactions can provide valuable insights into reaction mechanisms.

Furthermore, the C-Br bond can undergo homolytic cleavage to generate a carbon-centered radical. This reactivity is particularly useful in studying radical-mediated transformations. nih.gov For instance, in the presence of a radical initiator, this compound could be used to explore intramolecular cyclization reactions if an appropriate unsaturated moiety is present elsewhere in the molecule. The study of such radical cyclizations is crucial for the construction of complex cyclic systems. nih.gov

The versatility of α-haloamides is further highlighted by their ability to act as precursors to other reactive intermediates. Under basic conditions, deprotonation at the α-carbon can occur, or a two-electron transfer process can lead to the removal of the α-halogen, transforming the α-carbon into a nucleophilic center. nih.gov This "umpolung" or reversal of polarity opens up a different set of possible reactions.

Below is a table summarizing potential nucleophilic substitution reactions with this compound, based on established reactivity of α-bromo amides. nih.gov

NucleophileReagent ExampleProduct TypePotential Reaction Conditions
AmineDiethylamineα-Amino amideBase (e.g., Et3N), solvent (e.g., CH3CN)
CarboxylateSodium Acetateα-Acyloxy amidePhase-transfer catalyst or polar aprotic solvent
ThiolSodium Thiophenoxideα-Thio amideAprotic solvent (e.g., DMF)
AlcoholSodium Methoxideα-Alkoxy amideSilver oxide promotion, solvent (e.g., CH3OH)

Substrate for Exploring Catalytic Transformations

The C-Br bond in this compound also makes it a suitable substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. thieme-connect.de

One of the most significant applications of α-bromo amides is in nickel-catalyzed Negishi cross-coupling reactions. wikipedia.org In these reactions, an organozinc reagent couples with the α-bromo amide in the presence of a nickel catalyst, often with a chiral ligand to achieve enantioselectivity. This methodology provides a powerful means to form α-chiral amides. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been employed for the α-arylation of α-bromo amides. thieme-connect.de In a typical Suzuki-Miyaura reaction, an arylboronic acid is coupled with the α-bromo amide in the presence of a palladium catalyst and a base. This reaction is highly valued for its functional group tolerance. thieme-connect.de

Recent advancements in photoredox catalysis have further expanded the synthetic utility of α-haloamides. nih.gov Visible light-mediated reactions can facilitate the generation of radicals from the C-Br bond under mild conditions, which can then participate in various bond-forming reactions. nih.gov

The following table outlines representative catalytic cross-coupling reactions where this compound could serve as a substrate, based on literature for analogous α-bromo amides.

Cross-Coupling ReactionCoupling PartnerCatalyst System (Example)Product Type
Negishi CouplingOrganozinc Reagent (e.g., PhZnCl)NiCl2(dme) / Ligand (e.g., pybox)α-Aryl amide
Suzuki-Miyaura CouplingArylboronic Acid (e.g., C6H5B(OH)2)Pd(OAc)2 / Ligand (e.g., PPh3) / Base (e.g., K3PO4)α-Aryl amide
Hiyama CouplingOrganosilanePalladium Catalystα-Aryl/Alkenyl amide
Kumada-Corriu CouplingGrignard Reagent (e.g., PhMgBr)Nickel or Palladium Catalystα-Aryl/Alkyl amide

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromobutanoyl)-3-methylpiperidine, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves coupling 2-bromobutanoyl chloride with 3-methylpiperidine via nucleophilic acyl substitution. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) enhance reactivity .
  • Temperature control : Maintaining 0–5°C during acyl chloride addition minimizes side reactions.
  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) improves reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (piperidine CH₃), δ 4.5–4.7 ppm (Br-C adjacent protons) confirm substitution .
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm and brominated carbon at ~35 ppm validate the bromobutanoyl group .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 550–600 cm⁻¹ (C-Br) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~263 g/mol) ensures purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assay conditions?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for pH/temperature .
  • Statistical validation : Apply ANOVA or Tukey’s HSD test to compare replicates and identify outliers .
  • Mechanistic studies : Conduct competitive binding assays or molecular docking to confirm target specificity (e.g., FAAH inhibition as in related 3-methylpiperidine derivatives) .

Q. What computational methods are suitable for predicting the reactivity of the bromobutanoyl group in this compound?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br bonds (~65 kcal/mol) to predict hydrolysis rates .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. lipid environments to assess stability .
  • Docking Studies : Map electrostatic potentials to identify nucleophilic attack sites on the bromobutanoyl moiety .

Q. How can conformational analysis inform the design of derivatives with enhanced stability or activity?

  • X-ray Crystallography : Resolve crystal structures to identify steric hindrance or hydrogen-bonding motifs (e.g., piperidine ring puckering) .
  • Structure-Activity Relationship (SAR) : Modify the bromobutanoyl chain length or introduce electron-withdrawing groups to tune reactivity .

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